2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
Overview
Description
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H2Cl5NO and a molecular weight of 281.35 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a pyrrole ring substituted with chlorine atoms and a trichloroacetyl group.
Preparation Methods
The synthesis of 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone typically involves the reaction of 4,5-dichloro-1H-pyrrole with trichloroacetyl chloride under controlled conditions . The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The compound’s trichloroacetyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins and other macromolecules, potentially affecting their function .
Comparison with Similar Compounds
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone: This compound has bromine atoms instead of chlorine atoms on the pyrrole ring, which may affect its reactivity and interactions.
2,2,2-Trichloro-1-(4,5-diiodo-1H-pyrrol-2-yl)ethanone:
2,2-Dichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone: This reduced form of the compound has fewer chlorine atoms and may exhibit different reactivity and biological activity.
These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and the presence of the trichloroacetyl group.
Biological Activity
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone (CAS Number: 50371-51-2) is a synthetic compound characterized by its complex chlorinated structure. Its molecular formula is , and it has a molecular weight of 281.35 g/mol. This compound has garnered attention in various fields due to its biological activity, particularly in pharmacology and toxicology.
Property | Value |
---|---|
Molecular Formula | C₆H₂Cl₅NO |
Molecular Weight | 281.35 g/mol |
IUPAC Name | This compound |
InChI Key | DEHSTKSFGUBTLB-UHFFFAOYSA-N |
Purity | ≥95% |
Storage Conditions | Refrigerated |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that the presence of multiple chlorine atoms enhances its biological efficacy.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it demonstrated significant growth inhibition:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon) | 15.3 |
MCF7 (Breast) | 22.8 |
A549 (Lung) | 18.9 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it has effective activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antibacterial Efficacy
A comparative analysis of antibacterial activity showed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data supports the potential use of this compound in developing new antimicrobial agents.
Toxicological Profile
Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals. Preliminary assessments indicate that it may pose risks related to acute toxicity and potential carcinogenic effects due to its chlorinated structure.
Toxicity Assessment Findings
Key findings from toxicity assessments include:
- Acute Toxicity : Exhibits irritant properties upon dermal and inhalation exposure.
- Carcinogenic Potential : Classified as a suspected carcinogen based on structural alerts for chlorinated compounds.
Properties
IUPAC Name |
2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5NO/c7-2-1-3(12-5(2)8)4(13)6(9,10)11/h1,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHSTKSFGUBTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585420 | |
Record name | 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-51-2 | |
Record name | 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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